molecular formula C11H8Cl2N2O2S B2536184 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 211102-91-9

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2536184
CAS No.: 211102-91-9
M. Wt: 303.16
InChI Key: JKHLKFJUVVQIJU-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an aniline moiety substituted with chlorine atoms, and an acetic acid group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, leading to a reduction in inflammation. Furthermore, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound can interact with nuclear receptors, influencing gene expression and modulating cellular responses. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained anti-inflammatory and anticancer effects, with minimal degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it can cause adverse effects, including gastrointestinal irritation and hepatotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution with 3,4-Dichloroaniline: The thiazole intermediate is then reacted with 3,4-dichloroaniline in the presence of a suitable base to form the desired thiazole-aniline derivative.

    Introduction of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the aniline ring and the thiazole ring structure. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHLKFJUVVQIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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